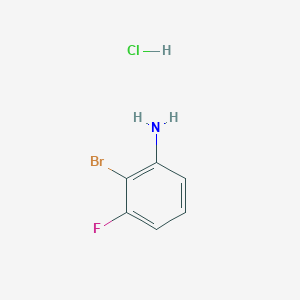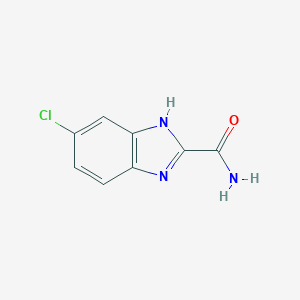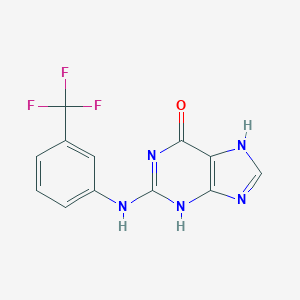
N(2)-(3-Trifluoromethylphenyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2)-(3-Trifluoromethylphenyl)guanine (TFMG) is a chemical compound that belongs to the class of guanine analogs. It was first synthesized in 1995 by researchers at the University of California, San Francisco. TFMG has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.
Mecanismo De Acción
N(2)-(3-Trifluoromethylphenyl)guanine exerts its antitumor activity by inhibiting the activity of DNA polymerase alpha. DNA polymerase alpha is an enzyme that is required for the initiation of DNA replication. N(2)-(3-Trifluoromethylphenyl)guanine binds to the active site of DNA polymerase alpha and prevents the enzyme from adding nucleotides to the growing DNA chain. This results in the accumulation of DNA damage and ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
N(2)-(3-Trifluoromethylphenyl)guanine has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N(2)-(3-Trifluoromethylphenyl)guanine also inhibits the expression of genes that are involved in cell cycle regulation, DNA repair, and angiogenesis. These effects contribute to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N(2)-(3-Trifluoromethylphenyl)guanine has several advantages for lab experiments. It is a potent inhibitor of DNA polymerase alpha and has been shown to have antitumor activity in vitro. N(2)-(3-Trifluoromethylphenyl)guanine also has good solubility in water, which makes it easy to use in experiments. However, N(2)-(3-Trifluoromethylphenyl)guanine has some limitations. It is not very stable and can degrade over time, which can affect the results of experiments. N(2)-(3-Trifluoromethylphenyl)guanine is also toxic to normal cells, which can limit its use in vivo.
Direcciones Futuras
N(2)-(3-Trifluoromethylphenyl)guanine has shown great potential as a therapeutic agent for cancer treatment. Future research should focus on optimizing the synthesis method of N(2)-(3-Trifluoromethylphenyl)guanine to improve its stability and reduce toxicity. Further studies are needed to determine the efficacy of N(2)-(3-Trifluoromethylphenyl)guanine in vivo and to evaluate its potential as a combination therapy with other anticancer agents. Additionally, more research is needed to understand the mechanism of action of N(2)-(3-Trifluoromethylphenyl)guanine and its impact on normal cells.
Métodos De Síntesis
The synthesis of N(2)-(3-Trifluoromethylphenyl)guanine involves a series of chemical reactions that start with the reaction of 3-trifluoromethylphenyl isocyanate with guanine. This reaction produces N-(3-trifluoromethylphenyl)guanidine, which is then reacted with methyl iodide to produce N-methyl-N-(3-trifluoromethylphenyl)guanidine. The final step involves the reaction of N-methyl-N-(3-trifluoromethylphenyl)guanidine with sodium methoxide to produce N(2)-(3-Trifluoromethylphenyl)guanine.
Aplicaciones Científicas De Investigación
N(2)-(3-Trifluoromethylphenyl)guanine has been extensively used in cancer research as a potential therapeutic agent. It has been shown to inhibit the growth of cancer cells by selectively targeting the DNA synthesis pathway. N(2)-(3-Trifluoromethylphenyl)guanine is a potent inhibitor of human DNA polymerase alpha, which is an essential enzyme for DNA replication. Inhibition of DNA polymerase alpha leads to the accumulation of DNA damage and cell death. N(2)-(3-Trifluoromethylphenyl)guanine has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
123994-68-3 |
|---|---|
Nombre del producto |
N(2)-(3-Trifluoromethylphenyl)guanine |
Fórmula molecular |
C12H8F3N5O |
Peso molecular |
295.22 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
Clave InChI |
IOWPKEYIXBBDOQ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
Sinónimos |
N(2)-(3-trifluoromethylphenyl)guanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




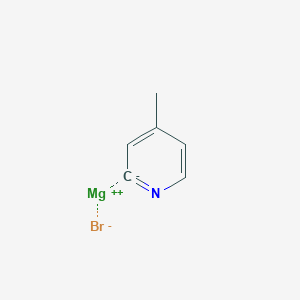
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
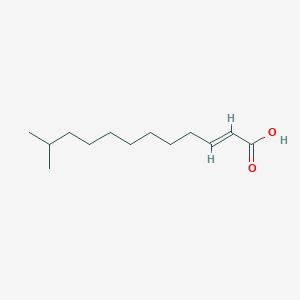
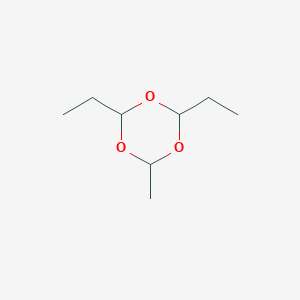
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
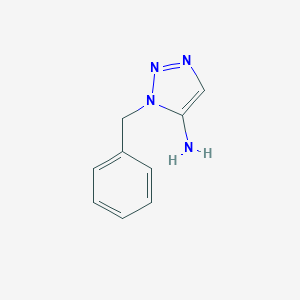
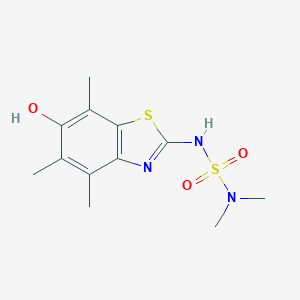
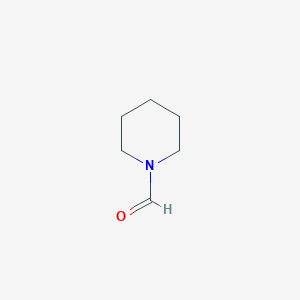
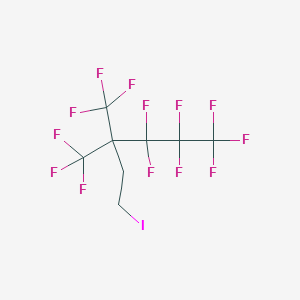
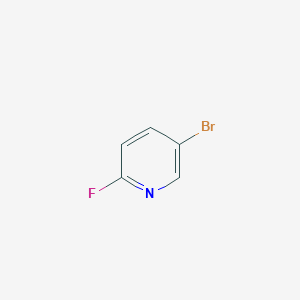
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
